Cas no 2097866-40-3 (1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea)

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic urea derivative featuring a substituted pyrrolidine core linked to a 4-ethoxyphenyl group and a thiophene-methyl moiety. This compound exhibits potential as a pharmacologically active agent due to its structural complexity, which may enhance binding affinity and selectivity in biological systems. The ethoxyphenyl group contributes to lipophilicity, while the thiophene and pyrrolidine components offer opportunities for hydrogen bonding and pi-stacking interactions. Its well-defined molecular architecture makes it a candidate for further investigation in medicinal chemistry, particularly in the development of targeted small-molecule therapeutics. The compound is typically characterized by high purity and stability under standard storage conditions.
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea structure
2097866-40-3 structure
Product name:1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
CAS No:2097866-40-3
MF:C18H23N3O2S
MW:345.459122896194
CID:5467700

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
    • 1-(4-ethoxyphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
    • 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
    • Inchi: 1S/C18H23N3O2S/c1-2-23-17-5-3-15(4-6-17)19-18(22)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h3-6,8,10,13,16H,2,7,9,11-12H2,1H3,(H2,19,20,22)
    • InChI Key: REIUHBOMAJADSF-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN1CCC(C1)NC(NC1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 345.15109816 g/mol
  • Monoisotopic Mass: 345.15109816 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 345.5
  • XLogP3: 2.7
  • Topological Polar Surface Area: 81.8

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-7884-75mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
75mg
$208.0 2023-09-08
Life Chemicals
F6561-7884-5μmol
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-7884-3mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
3mg
$63.0 2023-09-08
Life Chemicals
F6561-7884-30mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
30mg
$119.0 2023-09-08
Life Chemicals
F6561-7884-50mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
50mg
$160.0 2023-09-08
Life Chemicals
F6561-7884-5mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
5mg
$69.0 2023-09-08
Life Chemicals
F6561-7884-40mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
40mg
$140.0 2023-09-08
Life Chemicals
F6561-7884-2μmol
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-7884-2mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
2mg
$59.0 2023-09-08
Life Chemicals
F6561-7884-10mg
1-(4-ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
2097866-40-3
10mg
$79.0 2023-09-08

Additional information on 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Chemical Profile of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS No. 2097866-40-3)

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, identified by its CAS number 2097866-40-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its structural integration of aromatic rings, heterocyclic structures, and functional groups that are often associated with bioactivity. The presence of a thiophen-3-yl moiety and a pyrrolidin-3-yl group in its molecular framework suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery and development.

The ethoxyphenyl substituent at the 4-position of the benzene ring introduces an additional layer of complexity to the molecule, which can influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. These factors are critical in determining the compound's suitability for therapeutic applications. The urea functional group, located at the 3-position of the molecule, is known to participate in hydrogen bonding and can serve as a key interaction point with biological receptors. This feature has been widely exploited in the design of bioactive molecules, particularly in the development of kinase inhibitors and other enzyme-targeting agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea with various biological targets. Studies have indicated that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways and cancer progression. The thiophen-3-yl group, in particular, has been shown to interact with metal ions and other cofactors that are essential for enzymatic activity. This observation aligns with emerging research trends that focus on designing molecules with multiple interaction sites to enhance binding specificity and efficacy.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it may possess moderate activity against selected kinases, which are known to play a crucial role in cell signaling pathways. The pyrrolidin-3-yl moiety appears to contribute to the compound's ability to penetrate cellular membranes, a property that is often desirable for drugs targeting intracellular pathways. Additionally, the ethoxyphenyl group may modulate the compound's metabolic clearance, potentially leading to extended half-life and improved bioavailability.

The synthesis of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the thiophen-3-yl group necessitates careful handling to avoid unwanted side reactions, such as oxidation or polymerization. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methodologies ensure high yields and purity, which are essential for subsequent biological evaluation.

As research in medicinal chemistry continues to evolve, compounds like 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea are being evaluated for their potential therapeutic applications. The integration of structural features derived from natural products and known bioactive scaffolds has led to innovative drug candidates with improved pharmacological profiles. The combination of computational screening and experimental validation provides a robust framework for identifying promising molecules that can be further optimized for clinical use.

The future development of this compound may involve structural modifications aimed at enhancing its selectivity and reducing potential toxicity. Techniques such as library-based screening and high-throughput experimentation will facilitate the identification of analogs with improved properties. Furthermore, advances in biocatalysis and green chemistry may offer sustainable alternatives for synthesizing complex molecules like this one, aligning with global efforts to promote environmentally friendly pharmaceutical production.

In conclusion, 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yli)methyl]pyrrolidin}-\textbf{3}-\textbf{yli}urea (CAS No. 2097866}-\textbf{-40}-\textbf{-\textbf{)} is a structurally intricate molecule with potential applications in pharmaceutical research. Its unique combination of functional groups makes it an interesting candidate for further exploration in drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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